molecular formula C13H10N4O2 B2761541 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926205-67-6

1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2761541
CAS No.: 926205-67-6
M. Wt: 254.249
InChI Key: NVGPXGYPXROOIE-UHFFFAOYSA-N
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Description

“1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Scientific Research Applications

1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 1-(4-methylpyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-(4-chloropyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and 1-(3-bromopyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. It has also been used in the investigation of pharmacological activities, such as anti-inflammatory, anti-diabetic, and anti-tumor activities. Additionally, it has been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes involved in drug metabolism.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is not yet fully understood. Studies have shown that this compound can interact with enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, to inhibit their activity. This inhibition of enzyme activity may explain its pharmacological activities, such as its anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, leading to reduced drug metabolism and increased drug efficacy. Additionally, it has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as in the synthesis of various compounds, in the investigation of pharmacological activities, and in the study of biochemical and physiological effects. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.

Future Directions

There are several potential future directions for research involving 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Further research is needed to fully understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to investigate its potential therapeutic applications, such as its potential use in the treatment of various diseases. Additionally, further research is needed to investigate its potential use as an inhibitor of drug metabolism, as well as its potential use in the synthesis of various compounds. Finally, further research is needed to investigate its potential toxic effects, as well as its potential for drug-drug interactions.

Synthesis Methods

1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process, beginning with the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate and sodium ethoxide, followed by the condensation of the product with ethyl chloroacetate and the reaction of the product with dimethylformamide and hydrazine hydrate. The final product is obtained by the reaction of the intermediate with hydrochloric acid.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGPXGYPXROOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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